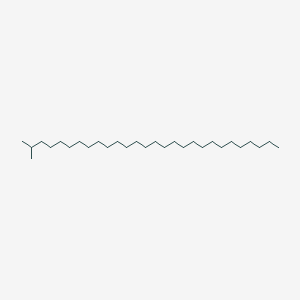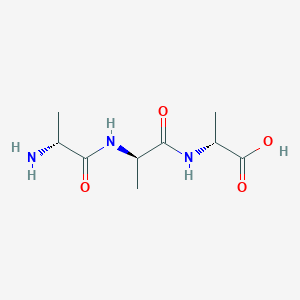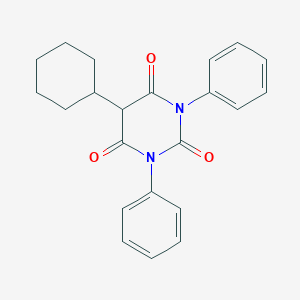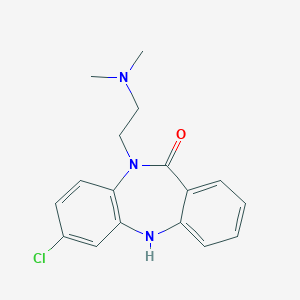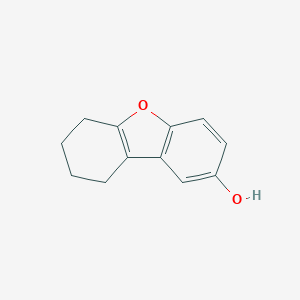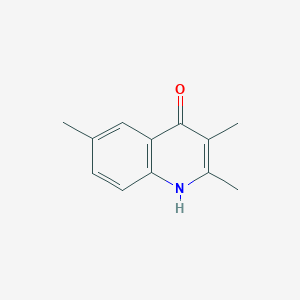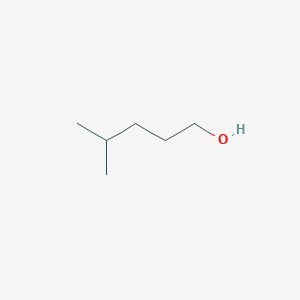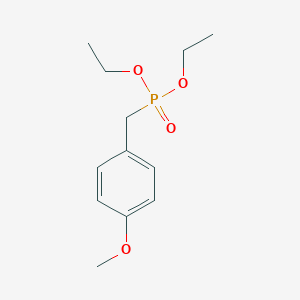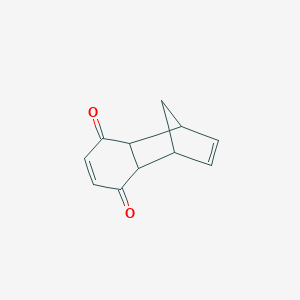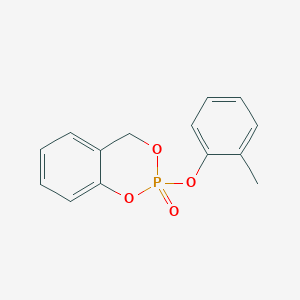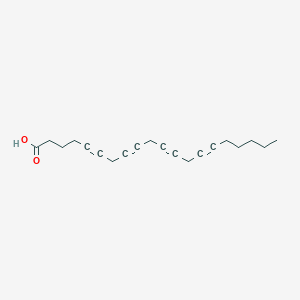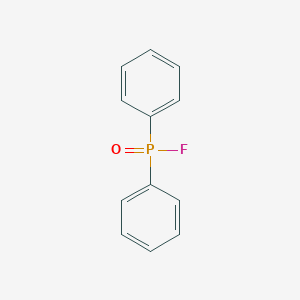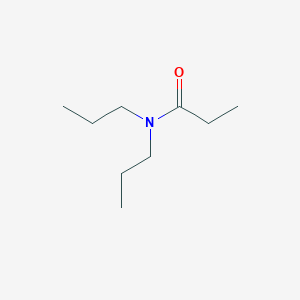
Propanamide, N,N-dipropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, N,N-dipropyl-, is a colorless liquid that has a molecular formula of C9H19NO. It is a derivative of acetamide and is commonly used in the synthesis of other organic compounds. This compound has been widely studied for its various applications in scientific research, including its use as a solvent, a reagent, and a starting material for the synthesis of other organic compounds.
Aplicaciones Científicas De Investigación
Propanamide, N,N-dipropyl-, has numerous applications in scientific research. It is commonly used as a solvent in the synthesis of other organic compounds. It is also used as a reagent in the production of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, propanamide, N,N-dipropyl-, is used as a starting material for the synthesis of other organic compounds, such as N,N-dipropyl-2,2-dimethylpropanamide.
Mecanismo De Acción
The mechanism of action of propanamide, N,N-dipropyl-, is not fully understood. However, it is known to act as a weak base and can form hydrogen bonds with other molecules. This property makes it useful as a solvent and reagent in organic synthesis.
Efectos Bioquímicos Y Fisiológicos
Propanamide, N,N-dipropyl-, has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively non-toxic and has low acute toxicity. It is also not known to have any significant effects on the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propanamide, N,N-dipropyl-, has several advantages for use in lab experiments. It is a relatively non-toxic compound, making it safe for use in the lab. It is also a versatile compound that can be used as a solvent, reagent, and starting material for the synthesis of other organic compounds. However, its limitations include its relatively low boiling point and its tendency to form hydrogen bonds with other molecules, which can affect its solubility and reactivity.
Direcciones Futuras
There are several future directions for the study of propanamide, N,N-dipropyl-. One area of research could focus on the use of this compound as a solvent in the synthesis of other organic compounds. Another area of research could explore the potential applications of this compound in the production of pharmaceuticals and agrochemicals. Additionally, further studies could be conducted to better understand the mechanism of action and biochemical and physiological effects of propanamide, N,N-dipropyl-.
Métodos De Síntesis
The synthesis of propanamide, N,N-dipropyl-, can be achieved through a variety of methods. One of the most common methods is the reaction of propylamine with acetic anhydride. The reaction produces propanamide, N,N-dipropyl-, as well as acetic acid as a byproduct. Other methods include the reaction of propylamine with acetyl chloride or acetic acid in the presence of a catalyst.
Propiedades
Número CAS |
1114-59-6 |
|---|---|
Nombre del producto |
Propanamide, N,N-dipropyl- |
Fórmula molecular |
C9H19NO |
Peso molecular |
157.25 g/mol |
Nombre IUPAC |
N,N-dipropylpropanamide |
InChI |
InChI=1S/C9H19NO/c1-4-7-10(8-5-2)9(11)6-3/h4-8H2,1-3H3 |
Clave InChI |
ARCMPHHHUFVAOI-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=O)CC |
SMILES canónico |
CCCN(CCC)C(=O)CC |
Otros números CAS |
1114-59-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



